7-苯基-2,3-二氢-1H-吲哚-2-酮

描述

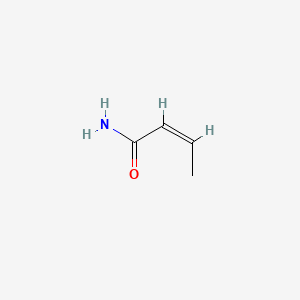

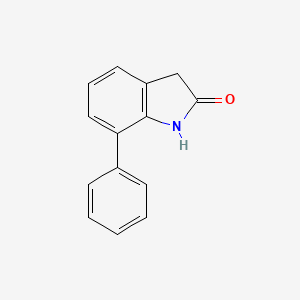

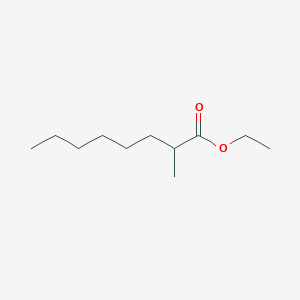

7-phenyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 31676-48-9 . It has a molecular weight of 209.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 7-phenyl-1,3-dihydro-2H-indol-2-one . The InChI Code is 1S/C14H11NO/c16-13-9-11-7-4-8-12 (14 (11)15-13)10-5-2-1-3-6-10/h1-9,15-16H .Physical and Chemical Properties Analysis

7-phenyl-2,3-dihydro-1H-indol-2-one is a powder at room temperature .科学研究应用

化学反应和合成

- 7-苯基-2,3-二氢-1H-吲哚-2-酮与格氏试剂发生化学反应,形成 2,3-二氢-2-烷基(或苯基)-2-苯基吲哚-3-酮和 2-苯基-3-烷基(或苯基)-3H-吲哚-3-醇。这些化合物的产率比取决于所用的格氏试剂和反应介质,表明该物质在有机合成中的用途及其在特定条件下的反应性 (Berti 等,1979 年)。

药效学意义

- 7-苯基-2,3-二氢-1H-吲哚-2-酮衍生物已被合成作为新型环保杀菌剂和杀菌剂,展示了重要的药效学意义。这些衍生物已证明对各种真菌和细菌菌株具有抑制生长的潜力,表明它们在药物化学中的潜在用途 (辛格和纳格帕尔,2005 年)。

溶解度和热力学方面

- 已研究了 7-苯基-2,3-二氢-1H-吲哚-2-酮在各种有机溶剂中的溶解度,结果表明溶解度随温度升高而增加。这些数据对于其在化学合成中的使用至关重要,因为溶解度会显着影响反应速率和产物纯化过程。已使用改进的 Apelblat 方程等热力学模型来关联溶解度数据,从而深入了解分子在不同溶剂和温度下的行为 (刘等,2020 年)。

配位化学

- 涉及 β-官能苯基异氰化物的配位化学研究,包括 7-苯基-2,3-二氢-1H-吲哚-2-酮的衍生物,突出了该分子在形成卡宾配合物方面的潜力。这些配合物有各种应用,尤其是在催化和新材料开发中 (Tamm 和 Hahn,1999 年)。

不对称合成

- 7-苯基-2,3-二氢-1H-吲哚-2-酮参与不对称脯氨酸催化的醛类加成反应,从而合成具有优异对映选择性的衍生物。该过程对于生产具有特定手性构型的化合物至关重要,这在制药应用中尤为重要 (Rueping 等,2012 年)。

细胞毒活性

- 由 7-苯基-2,3-二氢-1H-吲哚-2-酮合成的新型 2-(2,3-二氧代-2,3-二氢-1H-吲哚-1-基)-N-苯基乙酰胺衍生物已被评估其细胞毒活性,表明这些化合物在癌症治疗中的潜在用途。QSAR 研究有助于了解构效关系,指导更有效衍生物的设计 (莫迪等,2011 年)。

安全和危害

未来方向

Indole derivatives, such as 7-phenyl-2,3-dihydro-1H-indol-2-one, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and are important in cell biology . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

作用机制

Target of Action

The primary target of 7-phenyl-2,3-dihydro-1H-indol-2-one is the receptor-interacting protein kinase 1 (RIPK1). This compound potently inhibits RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in regulating cell death and inflammation, making it a significant target for therapeutic intervention .

Mode of Action

7-Phenyl-2,3-dihydro-1H-indol-2-one interacts with RIPK1, inhibiting its activity. This interaction results in the prevention of necroptosis, a form of programmed cell death . The compound’s ability to inhibit RIPK1 and prevent necroptosis suggests a potential therapeutic role in diseases where necroptosis is implicated .

Biochemical Pathways

The inhibition of RIPK1 by 7-phenyl-2,3-dihydro-1H-indol-2-one affects the necroptosis pathway. Necroptosis is a form of cell death that is regulated by RIPK1. By inhibiting RIPK1, this compound can protect cells from necroptosis . This has downstream effects on cellular health and survival, particularly in the context of diseases where necroptosis is a contributing factor .

Result of Action

The primary result of 7-phenyl-2,3-dihydro-1H-indol-2-one’s action is the protection of cells from necroptosis . This compound can attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . This suggests that it may have potential therapeutic applications in conditions where necroptosis is a factor.

生化分析

Cellular Effects

Indole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 7-Phenyl-2,3-dihydro-1H-indol-2-one, could influence various cellular processes.

Molecular Mechanism

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that 7-Phenyl-2,3-dihydro-1H-indol-2-one interacts with multiple biomolecules, potentially influencing enzyme activity and gene expression .

属性

IUPAC Name |

7-phenyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-13-9-11-7-4-8-12(14(11)15-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNTXCXASWDHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C3=CC=CC=C3)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10535732 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31676-48-9 | |

| Record name | 7-Phenyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10535732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(2,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3051089.png)

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)

![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B3051099.png)

![(10Z)-Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one](/img/structure/B3051110.png)